4-Chloropyrimidine-5-carbonitrile
Overview
Description
4-Chloropyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with a chlorine atom at the fourth position and a nitrile group at the fifth position
Mechanism of Action
Target of Action
4-Chloropyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to events including cell proliferation, differentiation, and survival .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The action of this compound results in significant cell cycle arrest and apoptotic effects in cancer cells . Specifically, it can arrest the cell cycle at the G2/M phase . Additionally, it upregulates the level of caspase-3, a key effector in the process of apoptosis .
Biochemical Analysis
Biochemical Properties
4-Chloropyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that this compound may interact with EGFR, a protein that plays a crucial role in cell growth and survival .
Cellular Effects
In terms of cellular effects, derivatives of this compound have shown cytotoxic activities against a panel of human tumor cell lines . These compounds were found to be more active than the EGFR inhibitor erlotinib . This indicates that this compound and its derivatives could influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an ATP mimicking tyrosine kinase inhibitor of EGFR . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its interactions with EGFR, it’s plausible that it could be involved in pathways related to cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrimidine-5-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes nucleophilic displacement of the chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone. This intermediate is then displaced by cyanide and chlorinated at the pyrimidine C5 position using N-chlorosuccinimide (NCS) to yield 4,5,6-trichloropyrimidine-2-carbonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position is highly reactive and can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like N-methylpiperazine and organolithium compounds are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Amines or carboxylic acids derived from the nitrile group.
Scientific Research Applications
4-Chloropyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR) mutants.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: Investigated for its potential anticancer properties and its ability to inhibit specific enzymes.
Comparison with Similar Compounds
- 4,6-Dichloropyrimidine-5-carbonitrile
- 2-Chloropyrimidine-5-carbonitrile
- 4-Amino-2-chloropyrimidine-5-carbonitrile
Comparison: 4-Chloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJQADVZUHQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520127 | |
Record name | 4-Chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-68-9 | |
Record name | 4-Chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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